molecular formula C14H15NO B14484087 3-Phenyl-1,4,5,6,7,7a-hexahydro-2H-indol-2-one CAS No. 65265-86-3

3-Phenyl-1,4,5,6,7,7a-hexahydro-2H-indol-2-one

Cat. No.: B14484087
CAS No.: 65265-86-3
M. Wt: 213.27 g/mol
InChI Key: WMFSKEQQDZKUSL-UHFFFAOYSA-N
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Description

3-Phenyl-1,4,5,6,7,7a-hexahydro-2H-indol-2-one is a chemical compound with the molecular formula C13H15NO. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,4,5,6,7,7a-hexahydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,4,5,6,7,7a-hexahydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Phenyl-1,4,5,6,7,7a-hexahydro-2H-indol-2-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,4,5,6,7,7a-hexahydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,6,7,7a-Hexahydro-2H-indol-2-one: A structurally similar compound with different substituents.

    2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro-1-phenyl-: Another related compound with a phenyl group attached to the indole ring.

Uniqueness

3-Phenyl-1,4,5,6,7,7a-hexahydro-2H-indol-2-one is unique due to its specific structural features and the presence of a phenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

65265-86-3

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-phenyl-1,4,5,6,7,7a-hexahydroindol-2-one

InChI

InChI=1S/C14H15NO/c16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-14/h1-3,6-7,12H,4-5,8-9H2,(H,15,16)

InChI Key

WMFSKEQQDZKUSL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C(=O)NC2C1)C3=CC=CC=C3

Origin of Product

United States

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